3-(4-Chlorophenyl)-2,4,4-trimethyl-1,2-oxazolidin-5-one
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Overview
Description
3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to an isoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one typically involves the reaction of 4-chlorobenzaldehyde with 2,4,4-trimethyl-3-oxazolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as methanol or ethanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a chlorophenyl group, but with a different heterocyclic ring structure.
Uniqueness
3-(4-Chlorophenyl)-2,4,4-trimethylisoxazolidin-5-one is unique due to its isoxazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
33934-07-5 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,4,4-trimethyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)10(14(3)16-11(12)15)8-4-6-9(13)7-5-8/h4-7,10H,1-3H3 |
InChI Key |
ADJZSUBRDSBASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(OC1=O)C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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